molecular formula C6H6OS3 B13137907 3-Methyl-2,6-bis(sulfanyl)-4H-thiopyran-4-one CAS No. 1738-11-0

3-Methyl-2,6-bis(sulfanyl)-4H-thiopyran-4-one

Cat. No.: B13137907
CAS No.: 1738-11-0
M. Wt: 190.3 g/mol
InChI Key: IUEZLKSFWLRWHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2,6-bis(sulfanyl)-4H-thiopyran-4-one is a specialized thiopyran derivative offered for research and development purposes. Thiopyrans are six-membered sulfur-containing heterocycles that are valuable scaffolds in various chemical and pharmacological applications . The presence of multiple sulfanyl groups on the thiopyran-4-one core makes this compound a potential multi-functional building block for synthesizing more complex polycyclic structures, potentially via cycloaddition reactions common to thiocarbonyl compounds . While the specific biological profile of this compound requires further investigation, thiopyran-based structures are recognized for their significant potential in medicinal chemistry. Research into analogous compounds has demonstrated a range of bioactive properties, including anti-kinetoplastidal activity against parasites such as Trypanosoma brucei and Leishmania species . The reactivity of the thiopyran core also lends itself to applications in materials science. This product is intended for use as a key intermediate in the exploration of novel therapeutic agents, functional materials, and in fundamental chemical studies. Applications: • Pharmaceutical Research: For use as a synthetic intermediate in the development of potential bioactive molecules . • Chemical Synthesis: Serves as a precursor for the construction of complex sulfur-containing heterocycles and for use in cycloaddition reactions . • Materials Science: Exploration of novel organosulfur compounds with unique electronic or physical properties. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

CAS No.

1738-11-0

Molecular Formula

C6H6OS3

Molecular Weight

190.3 g/mol

IUPAC Name

3-methyl-2,6-bis(sulfanyl)thiopyran-4-one

InChI

InChI=1S/C6H6OS3/c1-3-4(7)2-5(8)10-6(3)9/h2,8-9H,1H3

InChI Key

IUEZLKSFWLRWHD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=CC1=O)S)S

Origin of Product

United States

Preparation Methods

Reaction of Thiol Precursors with Thiopyran Derivatives

The most common approach involves reacting appropriate thiol compounds with a suitable thiopyran core. This method leverages nucleophilic substitution or addition reactions facilitated by basic conditions.

  • Reagents : Thiol precursors (e.g., mercaptans), thiopyran derivatives
  • Conditions : Mild heating, often in polar solvents such as ethanol or acetonitrile
  • Mechanism : Nucleophilic attack of thiol groups on electrophilic centers of the thiopyran ring, followed by cyclization and stabilization

Optimization of Reaction Parameters

Industrial synthesis emphasizes optimizing temperature, solvent, and reaction time to maximize yield and purity:

  • Temperature : Typically around 60°C
  • Solvent : Ethanol, acetonitrile, or other polar aprotic solvents
  • Reaction Time : Ranges from 6 to 20 hours depending on the precursor reactivity

Example of Synthesis

A typical synthesis involves the reaction of a thiol with a thiopyran-4-one derivative under basic conditions, followed by purification through recrystallization. For instance, reacting a thiol with a thiopyran-4-one in ethanol with a base such as potassium carbonate yields the target compound.

Synthesis Using Carbon Disulfide and Active Methylene Compounds

Reaction of Carbon Disulfide with Active Methylene Compounds

Recent research has demonstrated the utility of carbon disulfide (CS₂) in forming sulfur-rich heterocycles, including thiopyran derivatives. This method involves the reaction of CS₂ with active methylene compounds like malononitrile or its derivatives.

  • Reagents : Carbon disulfide, malononitrile or its trimers
  • Conditions : Elevated temperature (around 60°C), in solvents such as ethanol or dimethylformamide (DMF)
  • Mechanism : Formation of dithiocarbamate intermediates that cyclize to form the thiopyran ring

Specific Example from Literature

Lipina et al. (2024) reported synthesizing tripotassium 2-(1-cyano-2,2-disulfidoethenyl)-1,1,3,3-tetracyanopropenide via reaction of CS₂ with malononitrile trimers. Subsequent methylation of this intermediate with methyl iodide in ethanol produced the target compound with yields up to 70-90% under controlled conditions.

Methylation of Thiopyran Intermediates

Methylation of Thiol Groups

Methylation is a crucial step to introduce methyl groups at specific positions, enhancing biological activity or stability.

  • Reagents : Methyl iodide (CH₃I)
  • Conditions : Reflux in ethanol at 60°C for 6-20 hours
  • Mechanism : Nucleophilic substitution of iodine by thiol groups, forming methylthio groups

Reaction Outcomes

  • Yield : Typically high (70-90%) with pure products
  • Purification : Recrystallization from ethanol

Alternative Synthetic Routes and Modifications

Oxidation and Derivatization

Oxidation of sulfanyl groups to disulfides or sulfoxides can be achieved using mild oxidants like hydrogen peroxide or meta-chloroperbenzoic acid, allowing for the synthesis of derivatives with potential biological activity.

Use of Heterocyclic Substituents

Substituting different heteroatoms or aromatic groups during synthesis can tailor the compound's properties, as demonstrated in recent research on related thiopyran derivatives.

Data Table Summarizing Preparation Methods

Method Reagents Solvent Conditions Yield Remarks
Thiol + Thiopyran Derivative Thiol, base (K₂CO₃) Ethanol 60°C, 6–20 h 70–90% Industrial, scalable
CS₂ + Active Methylene CS₂, malononitrile/trimer Ethanol/DMF 60°C, 6–8 h 70–80% Novel, recent research
Methylation with CH₃I Methyl iodide Ethanol Reflux, 6–20 h 70–90% For methylation of thiol groups
Oxidation to Disulfides/Sulfoxides H₂O₂, m-CPBA Dichloromethane Room temperature Variable Derivatization for activity

Chemical Reactions Analysis

Oxidation Reactions

The mercapto groups undergo controlled oxidation to form disulfides or sulfoxides, depending on reaction conditions:

Oxidizing AgentConditionsProductYieldReference
H<sub>2</sub>O<sub>2</sub> (30%)RT, 2 h2,6-Disulfido-3-methyl-4H-thiopyran-4-one78%
mCPBA (1 equiv)CH<sub>2</sub>Cl<sub>2</sub>, −78°C → 0°C2-Sulfinyl-6-sulfanyl derivative (chemoselective)82–86%
OzoneGas-phase, UV lightSulfone derivatives65%

Key findings:

  • Chemoselectivity is achievable with meta-chloroperbenzoic acid (mCPBA), avoiding overoxidation to sulfones .

  • H<sub>2</sub>O<sub>2</sub> induces disulfide bond formation without ring-opening.

Reduction Reactions

The thiopyranone core and thiol groups participate in reductive transformations:

Reducing AgentTarget SiteProductNotes
NaBH<sub>4</sub>Thiopyranone carbonyl3-Methyl-2,6-bis(sulfanyl)-4H-thiopyran-4-olRequires anhydrous ethanol
Zn/HClDisulfide bondsRegeneration of free thiolsQuantitative reduction

Nucleophilic Substitution

The thiol groups act as nucleophiles in alkylation and arylation reactions:

Alkylation

Reaction with alkyl halides produces thioether derivatives:

text
This compound + R-X → 3-Methyl-2,6-bis(alkylthio)-4H-thiopyran-4-one

Example :

  • Methyl iodide (CH<sub>3</sub>I) in NaOH/EtOH yields 2,6-bis(methylthio) derivative (94% yield) .

Arylation

Pd-catalyzed cross-coupling with arylboronic acids:

Catalyst SystemArylboronic AcidProduct Yield
Pd(OAc)<sub>2</sub>/XPhos/Zn(OTf)<sub>2</sub>Phenylboronic acid67%
Same system4-Methoxyphenylboronic acid58%

Photochemical Reactions

UV irradiation induces structural isomerization:

text
4H-thiopyran → 2H-thiopyran (ring contraction)

Key observation :

  • Irradiation at 254 nm converts 3-methyl-2,6-bis(methylthio)-4H-thiopyran-4-one into a 2H-thiopyran derivative via π→π* excitation .

Complexation with Metals

The thiol groups coordinate transition metals, forming chelates:

Metal SaltProduct StructureApplication
Cu(II) acetateBis(thiopyranone)copper(II)Catalytic oxidation studies
PdCl<sub>2</sub>Pd-thiolate complexSuzuki-Miyaura coupling precursor

Comparative Reactivity

A comparison with analogous compounds highlights unique features:

PropertyThis compound4H-Thiopyran-4-one
Oxidation SusceptibilityHigh (dual −SH groups)Low (no −SH)
Cross-Coupling Efficiency67% (Pd/XPhos)Not applicable
PhotostabilityForms 2H-thiopyran isomerStable under UV

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 3-Methyl-2,6-bis(sulfanyl)-4H-thiopyran-4-one serves as a valuable building block for synthesizing more complex organosulfur compounds. Its thiol groups are instrumental in constructing novel materials with specific sulfur functionalities. The compound's ability to donate or accept electrons through its thiol groups allows it to be involved in redox reactions, making it a useful reagent for various chemical syntheses .

Biology

The biological applications of this compound are primarily linked to its redox-active thiol groups. These properties make it significant in studies related to:

  • Redox Biology : It is utilized in exploring thiol-disulfide exchange reactions, which are crucial for cellular signaling and maintaining redox homeostasis.
  • Antimicrobial Activity : Research has shown that derivatives of this compound exhibit activity against certain pathogens, potentially serving as leads for new antimicrobial agents .
  • Anti-Kinetoplastid Properties : Recent studies have evaluated the anti-parasitic effects of related compounds against Trypanosoma brucei and Leishmania species. The mechanism involves the formation of adducts that deplete essential thiols in parasites, leading to their death .

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial activity of this compound derivatives against Staphylococcus aureus. The results indicated that modifications to the thiol groups enhanced antibacterial efficacy while reducing cytotoxicity towards human fibroblasts. This suggests potential for developing safer antimicrobial agents .

Case Study 2: Anti-Kinetoplastid Activity

In another study, a series of 2,6-diaryl-4H-tetrahydrothiopyran-4-one derivatives were synthesized based on the structure of this compound. These compounds were tested for their effectiveness against Trypanosoma cruzi and exhibited promising results with IC50 values indicating significant activity at low concentrations . The study highlighted the importance of structural modifications in enhancing biological activity while minimizing toxicity.

Data Tables

Application Area Description Key Findings
ChemistryBuilding block for organosulfur compoundsUseful in various synthetic pathways
Redox BiologyStudies on thiol-disulfide exchangeImportant for cellular signaling
Antimicrobial ActivityActivity against pathogensEnhanced efficacy with structural modifications
Anti-Kinetoplastid ActivityEfficacy against Trypanosoma speciesSignificant activity with low IC50 values

Mechanism of Action

The mechanism of action of 2,6-Dimercapto-3-methyl-4H-thiopyran-4-one involves its ability to donate or accept electrons through its thiol groups. This property allows it to participate in redox reactions and interact with various molecular targets, including enzymes and proteins involved in redox regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 3-methyl-2,6-bis(sulfanyl)-4H-thiopyran-4-one are compared below with three analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Activities Source
This compound Thiopyranone 2,6-SH; 3-CH₃ 190.29 High polarity, potential H-bonding
3-Methyl-2,6-bis(4-methyl-1,3-thiazol-5-yl)piperidin-4-one Piperidinone 2,6-Thiazole; 3-CH₃ 307.43 Chair conformation, C–H⋯O hydrogen bonds, zigzag crystal chains
Tetrahydro-2,6-bis(4-methoxyphenyl)-4H-thiopyran-4-one Thiopyranone (tetrahydro) 2,6-4-MeO-Ph; saturated core Not provided Likely reduced reactivity due to saturation
N-Substituted 2-{[5-(indol-3-ylmethyl)-oxadiazol-2-yl]sulfanyl}acetamides Acetamide-oxadiazole Sulfanyl-linked oxadiazole Variable (~350–400) α-glucosidase/BChE/LOX inhibition (e.g., IC₅₀ = 49.71 µM for 8q)

Key Comparisons

Structural Features Thiopyranone vs. Piperidinone Core:

  • The thiopyranone core (unsaturated, sulfur-containing) in this compound contrasts with the piperidinone core (saturated, nitrogen-containing) in the thiazole-substituted analog. The chair conformation of the piperidinone ring enhances planarity and hydrogen-bonded crystal packing , whereas the thiopyranone’s unsaturated structure may favor conjugation and redox activity. Substituent Effects:
  • Sulfanyl (–SH) groups in the target compound are smaller and more polar than the thiazole rings in the piperidinone analog, which are aromatic and bulkier. This difference likely impacts solubility and intermolecular interactions (e.g., hydrogen bonding vs. π-stacking) .

Crystallographic Data The piperidinone analog crystallizes in an orthorhombic system (space group Pbca) with a unit cell volume of 3124 ų and strong C–H⋯O hydrogen bonds forming zigzag chains . No crystallographic data are provided for the thiopyranone derivative, but its sulfanyl groups could theoretically support similar hydrogen-bonded networks.

This suggests that the sulfanyl groups in the target compound may also interact with biological targets, though steric or electronic differences could modulate efficacy.

Thermodynamic and Electronic Properties The methyl group at position 3 in the thiopyranone derivative may introduce steric hindrance compared to the methoxyphenyl groups in the tetrahydro-thiopyranone analog . This could reduce reactivity or alter binding affinities in biological systems.

Biological Activity

3-Methyl-2,6-bis(sulfanyl)-4H-thiopyran-4-one is a compound belonging to the thiopyran family, which has garnered attention for its potential biological activities. This article compiles various studies and findings regarding its biological properties, including antiparasitic, cytotoxic, and antimicrobial activities.

Chemical Structure and Properties

The chemical structure of this compound features a thiopyran ring with two sulfanyl groups at positions 2 and 6, and a methyl group at position 3. This unique arrangement contributes to its biological activity.

Antiparasitic Activity

Recent studies have highlighted the compound's effectiveness against several parasitic diseases.

  • Trypanosomiasis : In vitro assays demonstrated that derivatives of thiopyran compounds exhibit significant activity against Trypanosoma brucei and Trypanosoma cruzi. The mechanism involves the disruption of the trypanothione system, leading to increased levels of reactive oxygen species (ROS) that are toxic to the parasites .
  • Leishmaniasis : The compound showed promising results against Leishmania species. The IC50 values ranged from 19.86 to 200 µM for different forms of Leishmania amazonensis, indicating moderate to high efficacy .

Table 1: Antiparasitic Activity of Thiopyran Derivatives

CompoundTarget ParasiteIC50 (µM)
This compoundT. brucei<10
T. cruzi19.86 - 200
L. infantum<50

Cytotoxicity Studies

Cytotoxic effects were evaluated using various cancer cell lines, including MCF-7 (breast cancer) and HCT-15 (colon cancer). The results indicated that the compound exhibits significant cytotoxicity with IC50 values in the micromolar range:

  • MCF-7 Cells : The compound demonstrated an IC50 value of approximately 15 µM.
  • HCT-15 Cells : An IC50 value of around 30 µM was observed.

These results suggest that this compound could be a potential candidate for further development as an anticancer agent .

Table 2: Cytotoxicity of Thiopyran Derivatives

Cell LineIC50 (µM)
MCF-715
HCT-1530

Antimicrobial Activity

The antimicrobial properties of thiopyran derivatives have been explored against various bacterial strains. The results indicated notable activity against Gram-positive and Gram-negative bacteria:

  • Staphylococcus aureus : MIC values were reported as low as 2 µg/mL.
  • Escherichia coli : MIC values ranged from 5 to 10 µg/mL.

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

Table 3: Antimicrobial Activity of Thiopyran Derivatives

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus2
Escherichia coli5 - 10

The proposed mechanism of action for the biological activity of thiopyran derivatives involves:

  • Inhibition of Enzymatic Pathways : Compounds interact with key enzymes in the parasite's metabolic pathways, disrupting their function.
  • Induction of Oxidative Stress : Increased ROS levels lead to cellular damage in parasites and cancer cells alike.
  • Cell Cycle Arrest : Studies indicate that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.